

Cinoxacin adverse event profile vs other quinolones

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cinoxacin

CAS No.: 28657-80-9

Cat. No.: S523816

[Get Quote](#)

Adverse Event Profile Comparison

The table below summarizes the available data on adverse drug reactions (ADRs) for **cinoxacin** and other quinolones, primarily fluoroquinolones.

Drug/Class	Most Common ADRs (Incidence)	Serious / Notable ADRs	Key Comparative Findings
------------	------------------------------	------------------------	--------------------------

| **Cinoxacin** | **Gastrointestinal (5.5%)**: Nausea, diarrhea [1] **Central Nervous System (4.3%)**: Dizziness, headache [1] **Hypersensitivity (2.4%)** [1] | Information limited in modern databases; similar serious class effects possible. | In clinical trials (1984), reported **fewer overall ADRs** than nalidixic acid, amoxicillin, or trimethoprim-sulfamethoxazole [1]. | | **Fluoroquinolones (Class Profile)** | **Gastrointestinal (up to 20%)**: Nausea, diarrhea, *C. difficile* infection [2] [3] | **Musculoskeletal**: Tendinitis, tendon rupture [2] [3] **Neurological**: Peripheral neuropathy, CNS stimulation (anxiety, insomnia, seizures) [2] [4] [5] **Cardiac**: QTc prolongation (risk varies by drug) [2] [3] **Other**: Aortic aneurysm/dissection, dysglycemia, hepatotoxicity [2] [6] [3] | — | | **Ciprofloxacin** | — | **Neurological**: Higher reporting probability of peripheral neuropathy and nervous system disorders vs. other FQs [6] [5]. | — | | **Levofloxacin** | — | **Musculoskeletal**: Higher reporting probability of tendon, muscle, and joint injuries vs. other FQs [6] [5]. | — | | **Moxifloxacin** | — | **Cardiac**: Higher risk of QTc prolongation and cardiac arrhythmia vs.

ciprofloxacin/levofloxacin [2] [6] [3]. **Metabolic:** Higher risk of hyperglycemia and hypoglycemia vs. ciprofloxacin [2] [3]. **Hepatic:** More frequent reports of toxic liver disease vs. other FQs [6]. | In large clinical trials, overall safety was comparable to other standard antibiotics for approved indications [7]. |

Experimental Data and Methodologies

The data in the comparison table comes from different study types, each with a specific methodology.

Clinical Trial Data for Cinoxacin

The primary data for **cinoxacin** comes from its formal clinical trial program, which is a structured method for initial safety assessment [1].

- **Objective:** To determine the incidence and type of adverse drug reactions (ADRs) associated with **cinoxacin** during its development phase.
- **Methodology:**
 - **Population:** 2,801 patients treated with **cinoxacin** for urinary tract infections (UTIs) [1].
 - **Data Collection:** Patients were monitored for the emergence of adverse events.
 - **Causality Assessment:** Reported events were classified as "probably or definitely drug induced" (5% of patients) or having an "uncertain relationship" (10% of patients) based on clinical judgment [1].
 - **Comparison:** ADR rates were directly compared with those in patient groups treated with other common UTI antibiotics (e.g., nalidixic acid, amoxicillin) within the controlled trial environment [1].

Spontaneous Reporting System (Pharmacovigilance)

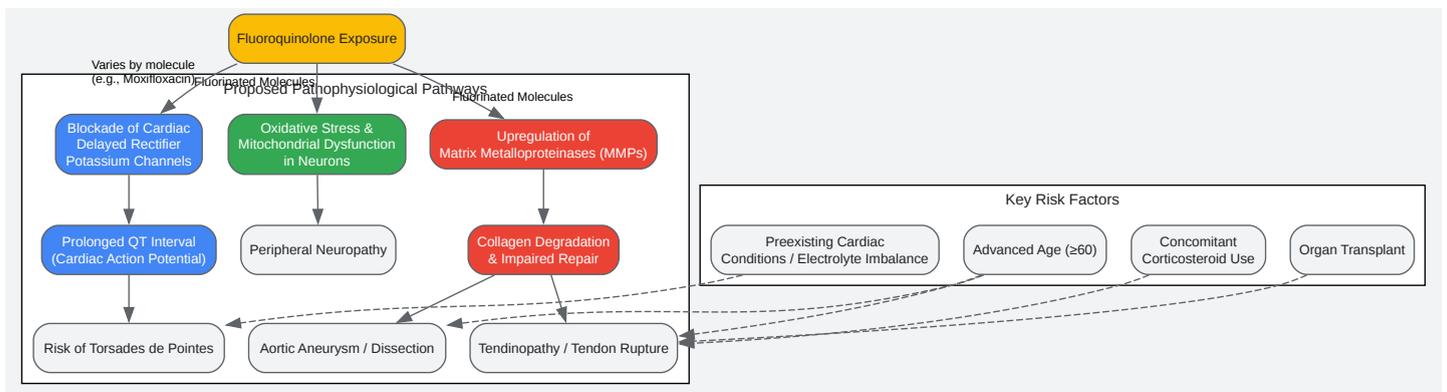
This is a key method for identifying rare and serious ADRs after a drug is marketed, and it is the source for much of the modern fluoroquinolone data [8] [6] [5].

- **Objective:** To continuously monitor and identify potential safety signals of approved medicines in the general population.
- **Methodology:**
 - **Data Source:** Reports from healthcare professionals or consumers are submitted to national databases (e.g., EudraVigilance in Europe) [6].

- **Case Identification:** Reports where a specific fluoroquinolone is listed as a "suspected" or "interacting" drug are extracted [6] [5].
- **Analysis:** The frequency of specific ADR reports for different fluoroquinolones is compared. Statistical measures like the **Reporting Odds Ratio (ROR)** are calculated to determine if an event is reported disproportionately often for one drug compared to others [5].
- **Comparator:** Fluoroquinolone reports are often compared to reports for other antibiotic classes (e.g., cotrimoxazole, penicillins) to contextualize the findings [8] [6].

Mechanisms of Key Adverse Events

The following diagram illustrates the proposed signaling pathways and risk factors for major quinolone-associated adverse events, particularly for fluoroquinolones.



[Click to download full resolution via product page](#)

The diagram shows that the fluorinated structure of later-generation quinolones is implicated in several serious ADRs through distinct pathways [5]. Key risk factors like age and concomitant medication can significantly increase a patient's susceptibility to these events [2] [5].

Interpretation and Research Considerations

- **Contextualize Cinoxacin Data:** **Cinoxacin**, a first-generation non-fluorinated quinolone, has a limited and older safety database [1] [5]. Its profile appears dominated by more common, less severe ADRs, but the absence of modern, large-scale data means rare serious events cannot be ruled out.
- **Acknowledge Data Gaps:** A direct, quantitative "head-to-head" comparison between **cinoxacin** and all modern fluoroquinolones is not feasible with the available public data. The information for **cinoxacin** comes from controlled clinical trials of the past, while data for other quinolones are enriched by decades of widespread post-marketing surveillance [1] [6].
- **Prioritize Stewardship:** Current clinical guidance strongly emphasizes **antimicrobial stewardship**. Fluoroquinolones should be reserved for infections where no safer, equally effective alternative exists, due to their unique potential for disabling and permanent ADRs [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Review of adverse reactions associated with cinoxacin and ... [pubmed.ncbi.nlm.nih.gov]
2. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
3. Fluoroquinolone antibiotics and adverse events [australianprescriber.tg.org.au]
4. Moxifloxacin Disease Interactions [drugs.com]
5. Quinolones-Induced Musculoskeletal, Neurological, and ... [frontiersin.org]
6. Analyses of Adverse Drug Reactions to Fluoroquinolones ... [link.springer.com]
7. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data [pmc.ncbi.nlm.nih.gov]
8. Comparative Analysis of Adverse Drug Reactions Associated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cinoxacin adverse event profile vs other quinolones]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523816#cinoxacin-adverse-event-profile-vs-other-quinolones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com